2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIADPGGPXXRMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C2=C(N1)C=CC=C2I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, a substituted indole of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the strategic construction of a 4-iodoindole scaffold, followed by sequential functionalization at the C3 and C2 positions. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, featuring functional groups at the 2, 3, and 4 positions, presents a unique chemical architecture for the exploration of novel molecular interactions. The presence of a dimethylamino group at the C2 position, a carbaldehyde at C3, and an iodine atom at C4 offers multiple points for further derivatization, making this molecule a valuable building block for the synthesis of more complex compounds.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core of this strategy revolves around the initial preparation of a key intermediate, 4-iodo-1H-indole, followed by sequential C3 and C2 functionalization.

This guide will detail a forward synthesis based on this analysis, focusing on robust and well-documented chemical transformations.

Synthesis of the Key Intermediate: 4-iodo-1H-indole

The regioselective introduction of an iodine atom at the C4 position of the indole nucleus is a critical first step. Direct iodination of indole often leads to a mixture of products, with a preference for the C3 and C5 positions. Therefore, a more controlled approach is necessary. A reliable method involves the synthesis of 4-halo-1H-indoles from appropriately substituted anilines.

Experimental Protocol: Synthesis of 4-iodo-1H-indole

This procedure is adapted from methodologies for the synthesis of 4-haloindoles.[1][2][3]

Step 1: Synthesis of 2-amino-6-iodotoluene

The synthesis begins with a commercially available starting material, which is then converted to the corresponding aniline derivative.

Step 2: Fischer Indole Synthesis

The classic Fischer indole synthesis provides a robust method for constructing the indole ring.

-

Reaction: 2-amino-6-iodotoluene is reacted with a suitable ketone or aldehyde, such as pyruvic acid, followed by cyclization under acidic conditions.

Table 1: Reagents and Solvents for 4-iodo-1H-indole Synthesis

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-amino-6-iodotoluene | C₇H₈IN | 233.05 | Starting Material |

| Pyruvic acid | C₃H₄O₃ | 88.06 | Reagent |

| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Catalyst/Solvent |

| Toluene | C₇H₈ | 92.14 | Solvent |

C3-Formylation via the Vilsmeier-Haack Reaction

With the 4-iodo-1H-indole intermediate in hand, the next step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5]

The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of indoles.[6][7]

-

Reagents: 4-iodo-1H-indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a cooled solution of DMF, POCl₃ is added dropwise with stirring to form the Vilsmeier reagent.

-

A solution of 4-iodo-1H-indole in DMF is then added to the Vilsmeier reagent at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with ice water and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

The crude product, 4-iodo-1H-indole-3-carbaldehyde, is collected by filtration and purified by recrystallization or column chromatography.

-

Table 2: Reagents and Solvents for Vilsmeier-Haack Formylation

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-iodo-1H-indole | C₈H₆IN | 243.04 | Starting Material |

| Phosphorus oxychloride | POCl₃ | 153.33 | Reagent |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Reagent/Solvent |

Introduction of the 2-(dimethylamino) Group

The final step in the synthesis is the introduction of the dimethylamino group at the C2 position. This transformation is the most challenging due to the potential for competing reactions and the need for regioselective functionalization. Two primary strategies can be considered.

Strategy A: Direct C-H Amination

Strategy B: Halogenation Followed by Nucleophilic Substitution

A more classical and potentially more reliable approach involves a two-step sequence: halogenation at the C2 position followed by nucleophilic substitution with dimethylamine.

Step 5.2.1: C2-Halogenation

-

Reagents: N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for the regioselective halogenation of the C2 position of the indole ring, which is activated by the C3-carbaldehyde group.

Step 5.2.2: Nucleophilic Aromatic Substitution

-

Reagents: The resulting 2-halo-4-iodo-1H-indole-3-carbaldehyde can then undergo nucleophilic substitution with dimethylamine.[11][12][13] This reaction may require elevated temperatures and the use of a base to facilitate the displacement of the halide.

Experimental Protocol: C2-Amination (via Halogenation-Substitution)

Step 1: Synthesis of 2-chloro-4-iodo-1H-indole-3-carbaldehyde

-

Procedure: To a solution of 4-iodo-1H-indole-3-carbaldehyde in a suitable solvent (e.g., DMF or acetonitrile), N-chlorosuccinimide is added portion-wise at room temperature. The reaction is monitored by TLC, and upon completion, the product is isolated by precipitation or extraction.

Step 2: Synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

-

Procedure: The 2-chloro-4-iodo-1H-indole-3-carbaldehyde is dissolved in a polar aprotic solvent (e.g., DMF or DMSO) and treated with an excess of dimethylamine (as a solution in THF or as a gas). The reaction mixture is heated to drive the substitution to completion. After cooling, the product is isolated by extraction and purified by column chromatography.

Table 3: Reagents for C2-Amination

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| N-chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Halogenating Agent |

| Dimethylamine | C₂H₇N | 45.08 | Nucleophile |

Characterization

The final product, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde (CAS Number: 1203897-96-4), should be thoroughly characterized to confirm its identity and purity.[14] The expected analytical data are as follows:

-

¹H NMR: The spectrum should show characteristic signals for the indole protons, the aldehyde proton, and the N,N-dimethyl protons. The integration and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will show the expected number of carbon signals, including those for the carbonyl carbon, the carbons of the indole ring, and the methyl carbons of the dimethylamino group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target compound (C₁₁H₁₁IN₂O, MW: 314.13 g/mol ).

-

Infrared Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the aldehyde, and the C-N stretch of the dimethylamino group.

Conclusion

The synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde is a challenging yet achievable multi-step process. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the regioselectivity of the iodination and the final amination step. The proposed pathway, involving the initial construction of a 4-iodoindole intermediate followed by Vilsmeier-Haack formylation and a subsequent halogenation-nucleophilic substitution sequence, offers a logical and experimentally viable route to this valuable substituted indole. This guide provides a solid foundation for researchers to further explore and optimize the synthesis of this and related compounds.

References

- Nagarathnam, D. (2020). A Simple Synthesis of 2-Substituted Indoles.

- Kingsley, N. B., et al. (2015). Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethylaluminium complex.

- Alcaide, B., et al. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols.

- Various Authors. (n.d.). Synthesis of indoles. Organic Chemistry Portal.

- Alcaide, B., et al. (2012). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform, 43(32).

- BenchChem. (n.d.). "challenges in the scale-up synthesis of 2-[1-(Dimethylamino)ethyl]indole".

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles.

- Somei, M., et al. (1983). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. Heterocycles, 20(10), 1983-1986.

- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Wang, Z.-Y., et al. (2021). Regioselective C5–H Direct Iodination of Indoles. Organic Chemistry Frontiers, 8(8), 1844-1850.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- S. P. Hiremath, et al. (1988). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, 27B, 758-760.

- S. B. Wagh, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Li, J., et al. (2014). Direct C-H amination for indole synthesis from N-Ts-2-Styrylaniline derivatives catalyzed by copper salt. Tetrahedron Letters, 55(17), 2846-2849.

- Ghorai, M. K., et al. (2016). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 81(17), 7338-7351.

- Various Authors. (2012). Synthetic method for indole-3-carboxaldehyde compounds.

- Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

- Chen, J.-R., et al. (2012). Potassium iodide catalyzed simultaneous C3-formylation and N-aminomethylation of indoles with 4-substituted-N,N-dimethylanilines. Organic & Biomolecular Chemistry, 10(48), 9519-9522.

- Vemula, S. R., et al. (2022).

- Chen, J.-R., et al. (2013). ChemInform Abstract: Potassium Iodide Catalyzed Simultaneous C3-Formylation and N-Aminomethylation of Indoles with 4-Substituted-N,N-dimethylanilines. ChemInform, 44(42).

- Asghari, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of novel heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-197.

- Al-dujaili, A. H., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry.

- Matrix Scientific. (n.d.). 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde.

- Boufroura, H., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2999.

- Vemula, S. R., et al. (2022). pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope.

- Li, X., et al. (2017). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. Tetrahedron Letters, 58(23), 2263-2266.

- Bentabed-Ababsa, G., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(15), 4988.

- Fu, G. C., et al. (2020). Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles. Journal of the American Chemical Society, 142(34), 14463-14469.

- LibreTexts Chemistry. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines.

- The Organic Chemistry Tutor. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube.

- Talele, S. P., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 966.

- Kumar, D., et al. (2020). Iodine-Mediated α-C-H Amination of Carbonyl Compounds via Nitrogen-Directed Oxidative Umpolung. The Journal of Organic Chemistry, 85(1), 173-183.

- Schaper, K., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10349-10357.

- LibreTexts Chemistry. (2022). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde is a halogenated and amino-substituted indole derivative. The indole nucleus is a prominent scaffold in a vast array of biologically active compounds and natural products, making its derivatives of significant interest in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific compound, offering insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a deeper understanding of the causality behind the molecular characteristics and the strategic considerations for its use in a research and development setting.

The core structure, indole-3-carbaldehyde, serves as a versatile precursor for the synthesis of a wide range of bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a dimethylamino group at the C2 position and an iodine atom at the C4 position is anticipated to significantly modulate the electronic and steric properties of the parent molecule, thereby influencing its reactivity, solubility, and biological activity.

Molecular Structure and Key Physicochemical Properties

The fundamental properties of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde are summarized below. It is important to note that while some basic information is available from suppliers and databases, detailed experimental data such as melting point and solubility are not yet widely published. The provided data is a combination of available information and expert-predicted values based on the influence of the substituents.

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 1203897-96-4 | [3] |

| Molecular Formula | C₁₁H₁₁IN₂O | [3] |

| Molecular Weight | 314.13 g/mol | [3] |

| Appearance | Predicted: Off-white to yellow or brown solid | Based on related indole-3-carbaldehyde derivatives.[4] |

| Melting Point | Not experimentally determined. Predicted: >200 °C | Iodinated indole-3-carbaldehydes often exhibit high melting points. For comparison, 5-iodo-1H-indole-3-carbaldehyde melts at 185-186 °C.[4] |

| Boiling Point | Not determined. Likely to decompose at high temperatures. | High molecular weight and polar nature suggest a high boiling point. |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, alcohols), sparingly soluble in non-polar solvents and water. | The dimethylamino and aldehyde groups increase polarity, while the overall large structure limits aqueous solubility. The parent indole-3-carboxaldehyde is soluble in DMSO and dimethylformamide.[5] |

| pKa | Not experimentally determined. | The indole N-H is weakly acidic. The dimethylamino group is basic. The exact pKa values would require experimental determination or high-level computational modeling. |

| Hazard Classification | Irritant | [3] |

Structural Insights:

The presence of an electron-donating dimethylamino group at the C2 position and a large, polarizable iodine atom at the C4 position creates a unique electronic environment within the indole ring. This substitution pattern is expected to influence the molecule's dipole moment, crystal packing, and intermolecular interactions, all of which are critical determinants of its physical properties and biological function.

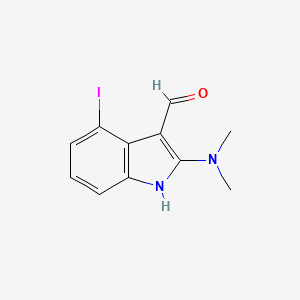

Caption: Chemical structure of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde.

Proposed Synthesis Pathway

A. Synthesis of the Precursor: 2-(Dimethylamino)-4-iodo-1H-indole

The synthesis would likely begin with a suitable starting material, such as 4-iodoindole. The introduction of the dimethylamino group at the C2 position could be challenging and may require a multi-step process.

B. Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, at the C3 position.[6][7][8] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[6]

Experimental Protocol (Proposed):

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture until the Vilsmeier reagent (a chloromethyliminium salt) is formed.

-

Formylation: Dissolve the precursor, 2-(dimethylamino)-4-iodo-1H-indole, in a suitable solvent (e.g., DMF) and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat it to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is typically quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution). The resulting precipitate, the crude 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, can then be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]

- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 4. rsc.org [rsc.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde: A Predictive and Methodological Guide

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives displaying a broad spectrum of biological activities and physicochemical properties. The functionalization of the indole nucleus allows for the fine-tuning of these characteristics. 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde represents a unique molecular architecture, incorporating an electron-donating dimethylamino group at the C2 position, a sterically demanding and electron-withdrawing iodine atom at the C4 position, and a formyl group at the C3 position. This distinct substitution pattern is anticipated to significantly influence the molecule's electronic properties, reactivity, and spectroscopic signature.

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from structurally related indole derivatives to forecast the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of novel indole derivatives, offering a robust framework for spectral assignment and quality control.

Molecular Structure and Predicted Spectroscopic Overview

The unique arrangement of substituents on the indole core of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde dictates its electronic and steric environment. The electron-donating dimethylamino group at C2 will enrich the electron density of the pyrrole ring, while the bulky iodine atom at C4 will exert both steric hindrance and electronic effects on the benzene portion of the indole. The aldehyde at C3 will act as an electron-withdrawing group. These competing and complementary effects will manifest in the compound's NMR, MS, and IR spectra.

Figure 3. A typical workflow for high-resolution mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde will be dominated by absorptions corresponding to the N-H, C=O, C-N, and C-I bonds, as well as aromatic C-H and C=C stretching vibrations.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200 - 3400 | N-H | Stretching |

| 2800 - 3000 | C-H (aliphatic) | Stretching (from dimethylamino group) |

| ~1650 - 1680 | C=O (aldehyde) | Stretching |

| 1580 - 1620 | C=C (aromatic) | Stretching |

| 1300 - 1350 | C-N | Stretching |

| 500 - 600 | C-I | Stretching |

Experimental Protocol for IR Data Acquisition

Figure 4. A streamlined workflow for acquiring FTIR data using an ATR accessory.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. By leveraging established spectroscopic principles and data from analogous structures, we have forecasted the key features of its ¹H NMR, ¹³C NMR, mass, and IR spectra. The detailed experimental protocols provided for each technique offer a robust methodology for obtaining high-quality, reproducible data. This guide is intended to be a valuable resource for researchers, aiding in the confirmation of synthesis and facilitating the structural elucidation of this and other novel indole derivatives.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Supporting Information. [Link]

An In-depth Technical Guide to the Theoretical Mechanism of Action of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The compound 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde represents a novel chemical entity with potential therapeutic applications. This guide delineates a theoretical mechanism of action for this molecule, drawing upon structure-activity relationships of analogous compounds and established principles of medicinal chemistry. We hypothesize that 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde acts as a modulator of inflammatory signaling pathways, potentially through the dual inhibition of key enzymes or receptors involved in the inflammatory cascade. This document provides a comprehensive framework for the experimental validation of this proposed mechanism, intended for researchers, scientists, and drug development professionals.

Introduction and Molecular Rationale

The indole scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The specific substitutions on the indole ring of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde—a dimethylamino group at the 2-position, an iodine atom at the 4-position, and a carbaldehyde at the 3-position—are anticipated to confer a unique pharmacological profile.

-

The Indole-3-carbaldehyde Core: This structural motif is a known precursor for various biologically active molecules.[3] It has been associated with anti-inflammatory and antimicrobial properties.[2][4] The aldehyde group itself can participate in crucial interactions with biological targets, such as forming Schiff bases with amino acid residues.[4]

-

2-Dimethylamino Substitution: The introduction of a dimethylamino group at the 2-position of the indole ring is expected to significantly influence the molecule's electronic properties and basicity. This can enhance binding affinity to target proteins and modulate the intrinsic activity of the compound. Furthermore, related structures with a dimethylamino group have shown anti-inflammatory potential.[1]

-

4-Iodo Substitution: Halogenation, particularly at the 4-position of the indole ring, is a common feature in marine-derived indole alkaloids with notable biological activities.[5] The iodine atom can act as a bulky, lipophilic group, potentially enhancing membrane permeability and participating in halogen bonding with protein targets, thereby increasing binding affinity and selectivity.

Based on these structural features, we propose a primary hypothesis that 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde functions as a modulator of inflammatory pathways. A secondary hypothesis is its potential as an antimicrobial agent, possibly through synergistic action with existing antibiotics.[6]

Proposed Mechanism of Action: Dual Modulation of Inflammatory Pathways

We theorize that 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the inhibition of key pro-inflammatory signaling pathways. The unique combination of functional groups may allow for simultaneous interaction with multiple targets or a particularly potent interaction with a single, critical node in the inflammatory cascade.

Primary Hypothesis: Inhibition of the NF-κB and MAPK Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central to the inflammatory response. The parent molecule, indole-3-carbaldehyde, has been shown to inhibit the TLR4/NF-κB/p38 signaling pathway. We postulate that the substituted derivative, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, will exhibit enhanced inhibitory activity on these pathways.

The proposed mechanism involves the following key interactions:

-

Inhibition of IKK (IκB kinase): The dimethylamino group may interact with the ATP-binding pocket of IKK, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

-

Modulation of p38 MAPK Activity: The indole scaffold, enhanced by the electron-donating dimethylamino group and the halogen bond-forming iodine, could bind to the active site of p38 MAPK, inhibiting its kinase activity. This would disrupt the downstream signaling cascade that leads to the production of inflammatory cytokines like TNF-α and IL-6.

Caption: In vitro experimental workflow for mechanism validation.

Structure-Activity Relationship (SAR) Studies

To further probe the contribution of each functional group, a series of analogues should be synthesized and tested. [7][8]

| Compound | R1 (2-position) | R2 (4-position) | R3 (3-position) | Predicted Activity |

|---|---|---|---|---|

| Lead Compound | -N(CH3)2 | -I | -CHO | High |

| Analogue 1 | -H | -I | -CHO | Moderate |

| Analogue 2 | -N(CH3)2 | -H | -CHO | Moderate-High |

| Analogue 3 | -N(CH3)2 | -I | -H | Low |

Conclusion

The multi-faceted chemical architecture of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde suggests a compelling potential for this molecule as a novel therapeutic agent, particularly in the context of inflammatory diseases. The theoretical mechanism of action presented herein, centered on the dual modulation of the NF-κB and MAPK signaling pathways, provides a robust and testable framework for future research. The proposed experimental cascade, from in silico modeling to cellular assays, will be instrumental in elucidating the precise molecular interactions and validating the therapeutic potential of this promising indole derivative.

References

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (URL: [Link])

-

Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL: [Link])

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (URL: [Link])

-

Structure/activity relationships of indole derivatives. (URL: [Link])

-

Synthesis, in Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (URL: [Link])

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (URL: [Link])

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (URL: [Link])

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (URL: [Link])

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (URL: [Link])

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (URL: [Link])

-

Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. (URL: [Link])

-

Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. (URL: [Link])

-

Computational/in silico methods in drug target and lead prediction. (URL: [Link])

-

Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. (URL: [Link])

-

Effects of the Substituents of the Indole Ring on Activity Profiles. (URL: [Link])

Sources

- 1. Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

potential biological targets of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Potential Biological Targets of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

Executive Summary

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde is a synthetic indole derivative with potential therapeutic applications. While direct studies on its specific biological targets are not yet available in the public domain, the extensive research on the indole-3-carbaldehyde scaffold and its analogues provides a strong basis for inferring and investigating its mechanism of action. This guide synthesizes the existing knowledge on related compounds to propose a rational, evidence-based approach to identifying and validating the biological targets of this specific molecule. We will delve into the known biological activities of the indole-3-carbaldehyde family, propose a range of potential molecular targets, and provide detailed experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction to 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde and the Indole Scaffold

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide array of biological macromolecules. The parent compound, indole-3-carbaldehyde, is a metabolite of dietary L-tryptophan produced by gut microbiota and is known to have diverse biological activities.[3]

The subject of this guide, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, possesses several key structural features that are likely to influence its biological activity:

-

The Indole-3-carbaldehyde Core: This scaffold is associated with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][4][5][6]

-

A Dimethylamino Group at Position 2: This electron-donating group can significantly alter the electronic distribution of the indole ring, potentially enhancing its interaction with specific protein residues.

-

An Iodine Atom at Position 4: Halogenation, particularly iodination, at this position is a known strategy for modulating the pharmacological profile of indole derivatives, including their affinity and selectivity for targets such as serotonin receptors.[7][8]

Given these structural characteristics, a systematic investigation into the is warranted.

Inferred and Potential Biological Targets

Based on the known activities of structurally related indole-3-carbaldehyde derivatives, we can hypothesize a range of potential biological targets for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. These are categorized below.

Enzymes

The indole scaffold is a common motif in many enzyme inhibitors.

-

Protein Kinases: Indole derivatives are well-established as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[9]

-

DNA Topoisomerases: These enzymes are essential for DNA replication and transcription, and their inhibition is a key mechanism of action for many anticancer drugs. Indole compounds have been shown to target topoisomerases.[9]

-

Tryptophan Dioxygenase (TDO): As a structural analogue of tryptophan, indole-3-carbaldehyde derivatives have the potential to inhibit TDO, an enzyme involved in tryptophan metabolism and a target in cancer immunotherapy.

-

Viral Proteases: The indole nucleus has been incorporated into inhibitors of viral proteases, such as the Dengue virus protease.

-

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Some indole derivatives exhibit anti-inflammatory activity by inhibiting these key enzymes in the arachidonic acid cascade.[2]

Receptors

-

Aryl Hydrocarbon Receptor (AHR): Indole-3-carbaldehyde is a known agonist of the AHR, which plays a role in immune regulation at mucosal surfaces.[3]

-

Serotonin Receptors: The presence of a 4-iodo-1H-indole moiety strongly suggests potential interactions with serotonin receptors, a common target for drugs treating neurological and psychiatric disorders.

Other Proteins and Pathways

-

Bcl-2 Family Proteins: These proteins are critical regulators of apoptosis, and their inhibition by small molecules is a promising strategy in cancer therapy. Indole derivatives have been identified as inhibitors of Bcl-2 family proteins.

-

Tubulin: Disruption of microtubule dynamics through interaction with tubulin is a validated anticancer mechanism. The indole scaffold is present in several tubulin polymerization inhibitors.[9]

-

Mitochondrial Electron Transport Chain: A study on the antifungal activity of indole-3-carboxaldehyde against Fusarium solani revealed that it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.[10]

-

miR-1271-5p/HDAC9 Pathway: Indole-3-carboxaldehyde has been shown to exert anti-inflammatory and anti-atherosclerotic effects in macrophages by upregulating miR-1271-5p, which in turn downregulates histone deacetylase 9 (HDAC9).[11]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is recommended to identify and validate the biological targets of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde.

Target Identification

A combination of in silico and experimental methods can be employed to generate a list of putative targets.

3.1.1. In Silico Screening

-

Molecular Docking: Docking studies can be performed against a panel of the potential targets listed above to predict binding affinities and modes.

-

Pharmacophore Modeling: A pharmacophore model can be generated based on the structure of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde and used to screen databases of known protein structures.

3.1.2. Experimental Screening

-

Affinity Chromatography-Mass Spectrometry: This is a powerful method for identifying protein targets from cell lysates. The compound of interest is immobilized on a solid support and used to "pull down" its binding partners, which are then identified by mass spectrometry.

-

Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA): These techniques can be used to screen for target engagement by measuring changes in protein thermal stability upon compound binding.

Target Validation

Once a list of putative targets has been generated, their interaction with 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde must be validated using a series of orthogonal assays.

3.2.1. Biochemical Assays

-

Enzyme Inhibition Assays: For putative enzyme targets, IC50 values should be determined using in vitro enzymatic assays.

-

Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (Kd) of the compound to the purified target protein.

3.2.2. Cell-Based Assays

-

Target Engagement Assays: In-cell target engagement can be confirmed using techniques like CETSA.

-

Functional Assays: The effect of the compound on the function of the target in a cellular context should be assessed. For example, if the target is a protein kinase, a Western blot analysis can be used to measure the phosphorylation of its downstream substrates.

-

Gene Knockdown/Knockout Studies: The cellular effects of the compound should be attenuated or abolished in cells where the putative target has been knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.

Data Presentation and Visualization

Table 1: Summary of Potential Biological Targets and Validation Assays

| Target Class | Potential Target | Rationale from Literature | Suggested Validation Assays |

| Enzymes | Protein Kinases | Indole scaffold is a common kinase inhibitor motif.[9] | Kinase inhibition panel screening, in vitro kinase assays, Western blot for downstream substrate phosphorylation. |

| DNA Topoisomerases | Indole derivatives are known to inhibit topoisomerases.[9] | Topoisomerase relaxation/supercoiling assays. | |

| Tryptophan Dioxygenase | Structural similarity to tryptophan. | In vitro TDO activity assay. | |

| Receptors | Serotonin Receptors | 4-iodo-1H-indole is a key intermediate for serotonin receptor ligands. | Radioligand binding assays, functional assays in cells expressing specific receptor subtypes. |

| Aryl Hydrocarbon Receptor | Indole-3-carbaldehyde is a known AHR agonist.[3] | AHR reporter gene assay. | |

| Other Proteins | Bcl-2 Family Proteins | Indole derivatives are known inhibitors. | SPR or ITC for binding affinity, apoptosis assays (e.g., caspase activation). |

| Tubulin | Indole scaffold is found in tubulin inhibitors.[9] | Tubulin polymerization assay, immunofluorescence microscopy of microtubules. |

Diagram 1: Proposed Signaling Pathway for Anti-inflammatory Effects

Caption: Inferred anti-inflammatory pathway of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde.

Diagram 2: Experimental Workflow for Target Validation

Caption: A streamlined workflow for the identification and validation of biological targets.

Conclusion

While the precise biological targets of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde remain to be elucidated, the rich pharmacology of the indole-3-carbaldehyde scaffold provides a strong foundation for targeted investigation. The proposed multi-faceted approach, combining in silico methods with a suite of biochemical and cell-based assays, offers a robust strategy for uncovering the mechanism of action of this promising compound. The insights gained from such studies will be invaluable for its future development as a potential therapeutic agent.

References

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., Rady, H. M., & Abd El-Fattah, M. F. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. [Link]

-

Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Mishra, A. K., Mishra, R., & Chuttani, K. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(8), 1045-1053. [Link]

-

4-Iodo-1H-Indole: A Cornerstone in Medicinal Chemistry for Targeted Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Divya, P., & Dr. S. N. (2015). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 6(10), 4205-4209. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (2022). National Institutes of Health. [Link]

-

4-iodo-1H-indole. (n.d.). MySkinRecipes. [Link]

-

4-Iodo-1H-Indole: A Versatile Intermediate for Pharmaceutical and Material Science Innovations. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Indole-3-carbaldehyde. (n.d.). Wikipedia. [Link]

-

Synthesis and biological evaluation of indoles. (2012). Der Pharma Chemica. [Link]

-

Ibogaine. (n.d.). Wikipedia. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. [Link]

-

Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (2023). MDPI. [Link]

-

Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. (2024). PubMed. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PubMed. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 4-iodo-1H-indole [myskinrecipes.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico modeling of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde Interactions

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] This guide provides a comprehensive, in-depth framework for the in silico investigation of a specific, lesser-studied derivative, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. We will navigate the complete computational workflow, from initial target identification—a crucial step for novel compounds—to the rigorous evaluation of binding interactions through molecular docking, molecular dynamics simulations, and free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale to empower informed, effective, and self-validating computational research.

Introduction: The Compound and the Challenge

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde (CAS: 1203897-96-4) is a substituted indole derivative.[3] While the parent indole-3-carbaldehyde scaffold is a known reactant for synthesizing compounds with potential anticancer, antibacterial, and anti-inflammatory properties, this specific derivative is not extensively characterized in public literature. This scenario is common in early-stage drug discovery, where a novel compound's biological targets and mechanism of action are unknown.

In silico modeling provides a powerful, resource-efficient suite of methods to generate testable hypotheses about a molecule's behavior at the atomic level.[4] It allows us to predict how a ligand might interact with a protein target, assess the stability of that interaction, and estimate its binding affinity, thereby guiding further experimental validation.[5] This guide will address the primary challenge of working with a novel compound by first outlining a strategy for target identification before proceeding to detailed modeling protocols.

Acknowledging the Unknown: Target Identification Strategies

Without a known biological target, the first and most critical phase of our in silico investigation is to identify and prioritize potential protein partners. This process, often called target fishing or de-orphaning, leverages the compound's structural features to infer its likely interactions.

Ligand-Based Approaches

These methods use the structure of our query molecule to find known ligands with similar properties.

-

2D Similarity Searching: Utilizes molecular fingerprints (e.g., Morgan, MACCS keys) to search databases like ChEMBL or PubChem for compounds with high structural similarity. Known targets of these "neighbor" compounds become candidate targets for our molecule.

-

3D Shape Similarity: Compares the three-dimensional shape and electrostatic potential of our molecule against a database of known active compounds. This can identify functionally related molecules (bioisosteres) even if their 2D graphs are dissimilar.

-

Pharmacophore Searching: A pharmacophore is an abstract representation of the essential features for molecular recognition (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). A pharmacophore model can be built from our query molecule and used to screen libraries of known targets for a complementary binding site.

Structure-Based Approaches

If ligand-based methods yield no clear candidates, we can screen our molecule against a library of protein structures.

-

Reverse Docking (Inverse Docking): Instead of docking many ligands to one target, we dock one ligand (our molecule) to many potential targets.[4] This is computationally intensive but can uncover unexpected targets. A common strategy is to screen against a panel of proteins representing different families implicated in disease, such as kinases, proteases, or nuclear receptors.

For the remainder of this guide, we will proceed with a hypothetical target identified through these methods. Given the prevalence of indole derivatives as kinase inhibitors, we will select Epidermal Growth Factor Receptor (EGFR) kinase as a representative target for demonstrating the subsequent modeling workflow.

The Core Computational Workflow: From Pose to Affinity

Our primary goal is to build a robust, atomic-level model of the protein-ligand interaction. This is a multi-stage process where each step builds upon and validates the previous one.

Caption: High-level overview of the in silico drug discovery workflow.

Part A: Molecular Docking – Predicting the Binding Pose

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[6] The process involves sampling a vast number of possible poses and evaluating each one with a scoring function, which provides a rapid, empirical estimate of binding affinity.[7]

Caption: Step-by-step workflow for a typical molecular docking experiment.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR from the Protein Data Bank).

-

Using a molecular modeling tool (e.g., AutoDock Tools, Maestro), remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogens, as they are critical for hydrogen bonding but often omitted in crystal structures.

-

Assign partial atomic charges using a force field (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Generate a 3D structure of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde from its 2D representation (SMILES or SDF file).

-

Perform an initial energy minimization of the ligand structure.

-

Assign partial charges and define the rotatable bonds. The software will explore rotations around these bonds during the docking search.

-

-

Grid Generation:

-

Define a "grid box" that encompasses the active site of the receptor. This box defines the search space for the ligand. Its coordinates are typically centered on the position of a known inhibitor or catalytically important residues.

-

-

Docking Execution:

-

Run the docking algorithm. Many programs use a genetic algorithm, which "evolves" a population of ligand poses over many generations to find the lowest-energy (most favorable) binding modes.[8]

-

-

Results Analysis:

-

The output will be a set of docked poses, ranked by their predicted binding energy (scoring function).

-

Crucial Step: Visually inspect the top-ranked poses. A good pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing) and have a low internal strain energy.

-

Data Presentation: Docking Results

| Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (EGFR) | Interaction Type |

| 1 | -9.2 | Met793, Leu718 | Hydrogen Bond (backbone), Hydrophobic |

| 2 | -8.8 | Cys797, Leu844 | Hydrophobic, Halogen Bond (Iodine) |

| 3 | -8.5 | Gln791, Thr790 | Hydrogen Bond (sidechain) |

Table 1: Hypothetical docking results for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde with the EGFR kinase domain. Lower energy values indicate a more favorable predicted binding.

Part B: Molecular Dynamics (MD) Simulation – Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, revealing its stability and flexibility.[5] By simulating the motions of all atoms in a solvated environment, we can validate whether a docked pose is stable or if the ligand quickly dissociates.[9][[“]]

Caption: The sequential stages of setting up and running an MD simulation.

Experimental Protocol: MD Simulation (using GROMACS as an example)

-

System Setup:

-

Select the most promising protein-ligand pose from docking.

-

Choose a suitable force field (e.g., CHARMM36 for proteins, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[5]

-

Place the complex in the center of a periodic solvent box (e.g., a cubic box of TIP3P water), ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.[11]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during setup.

-

-

Equilibration:

-

This is a two-phase process to bring the system to the desired temperature and pressure.[11]

-

NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Isothermal-Isobaric): Maintain the target temperature while also allowing the box volume to fluctuate to bring the system to the correct density at 1 atm pressure. The position restraints are gradually released.

-

-

Production Run:

-

Run the simulation for a sufficiently long period (e.g., 50-200 nanoseconds) without any restraints to observe the natural dynamics of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD suggests the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in docking to see if they are maintained throughout the simulation.

-

Part C: Binding Free Energy Calculation – Quantifying Affinity

MD simulations can be further leveraged to calculate the binding free energy (ΔG_bind), a more accurate predictor of binding affinity than docking scores.[12] Methods range from computationally efficient endpoint calculations to more rigorous but demanding alchemical transformations.[13][14]

Caption: Thermodynamic cycle for relative binding free energy (RBFE) calculations.[13]

Experimental Protocol: MM/PBSA Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular endpoint technique that calculates the binding free energy by averaging over snapshots from an MD trajectory.[15]

ΔG_bind =

Each term is calculated as: G = E_MM + G_solv - TΔS

-

Trajectory Preparation:

-

Use the stable portion of the production MD trajectory. Remove all solvent and ions.

-

Strip the ligand coordinates to create separate receptor-only and ligand-only trajectories.

-

-

Energy Calculations:

-

For a set of snapshots (e.g., 100 frames), calculate the following for the complex, receptor, and ligand:

-

E_MM (Molecular Mechanics Energy): The internal energy (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) energies in the gas phase.

-

G_solv (Solvation Free Energy): The energy required to transfer the molecule from a vacuum to the solvent. It has two components:

-

Polar (G_PB): Calculated by solving the Poisson-Boltzmann equation.

-

Non-polar (G_SA): Proportional to the solvent-accessible surface area (SASA).

-

-

-

-

Entropy Calculation (Optional but Recommended):

-

The -TΔS term represents the change in conformational entropy upon binding. It is computationally expensive to calculate (e.g., via normal mode analysis) and is sometimes omitted for comparing similar ligands, though its inclusion improves accuracy.[15]

-

-

Final Calculation:

-

Average the energy terms over all snapshots and compute the final ΔG_bind.

-

Data Presentation: Free Energy Results

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| ΔE_vdW (van der Waals) | -45.7 | Favorable |

| ΔE_elec (Electrostatic) | -18.3 | Favorable |

| ΔG_polar (Polar Solvation) | +25.1 | Unfavorable |

| ΔG_nonpolar (Non-polar Solv.) | -5.5 | Favorable |

| ΔG_bind (MM/PBSA) | -44.4 | Overall Favorable |

Table 2: Hypothetical MM/PBSA binding free energy decomposition for the protein-ligand complex. The negative final value suggests a stable binding interaction.

Conclusion and Forward Look

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. By starting with robust target identification strategies and progressing through a validated pipeline of molecular docking, MD simulations, and binding free energy calculations, researchers can generate powerful, data-driven hypotheses about the molecule's biological function. The results from such a study—a predicted binding pose, a dynamic stability profile, and a quantitative estimate of affinity—provide an invaluable foundation for prioritizing compounds and designing focused, efficient wet-lab experiments to validate the computational findings.

References

-

Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies. In Molecular Modeling of Proteins (pp. 393-410). Humana Press. [Link]

-

Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: frontiers and benchmarks. Annual review of biophysics, 46, 531-558. [Link]

-

Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 21(31), 17355-17366. [Link]

-

Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

Cournia, Z., Allen, B. K., & Sherman, W. (2017). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 57(12), 2911-2937. [Link]

-

Heim, G., & Tavan, P. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry, 17(26), 2847-2877. [Link]

-

Al-Ostath, A., Al-Qawasmeh, R. A., & Zalloum, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2828. [Link]

-

Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Silico Modeling of Protein Structures and Functions, 141-160. [Link]

-

Consensus. (2024). Molecular dynamics methods for protein-ligand complex stability analysis. Consensus. [Link]

-

KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Ghafouri, H., & Sabzevari, O. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. DARU Journal of Pharmaceutical Sciences, 28(1), 377-388. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

-

Kumar, S., & Singh, P. K. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Polycyclic Aromatic Compounds, 45(3), 643-667. [Link]

-

Al-Hussain, S. A., & Afzal, O. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(14), 5521. [Link]

-

Al-Hussain, S. A., & Afzal, O. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(1), 162. [Link]

-

Wikipedia. (2024). Indole-3-carbaldehyde. In Wikipedia. [Link]

-

Reddy, T. S., & Dubbaka, S. R. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(17), 11943-11954. [Link]

-

Gein, V. L., & Silaeva, M. A. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 27(19), 6245. [Link]

-

Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

- Zhang, Y. (2012). Synthetic method for indole-3-carboxaldehyde compounds.

-

Al-Warhi, T. I., & Al-Hazmi, L. A. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 68(8), 441-469. [Link]

-

Böttcher, C., et al. (2014). The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in Arabidopsis. Plant Physiology, 165(2), 853-867. [Link]

-

Liu, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi, 9(11), 1073. [Link]

-

Jayalath, S., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. [Link]

-

Zhang, J., et al. (2025). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. [Link]

-

Jayalath, S., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. ResearchGate. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Docking and Structure-Based Drug Design Strategies | MDPI [mdpi.com]

- 7. KBbox: Methods [kbbox.h-its.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. consensus.app [consensus.app]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structural Analogs of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry. We will delve into rational synthetic strategies, explore the nuances of structure-activity relationships (SAR), and detail established protocols for biological evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the indole framework.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design. The specific substitution pattern of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde presents a unique combination of electron-donating and halogen substituents, suggesting a rich potential for diverse biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory applications.[3][4] This guide will systematically explore the synthesis and potential applications of analogs based on this intriguing molecular architecture.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde and its analogs is not explicitly detailed in the current literature. However, by leveraging established synthetic methodologies for substituted indoles, a plausible and efficient multi-step synthetic pathway can be proposed. The key transformations involve the construction of the indole core, followed by strategic introduction of the dimethylamino, iodo, and carbaldehyde functionalities.

Proposed Synthetic Pathway

A logical approach to the target scaffold involves a sequence of well-precedented reactions. The following workflow outlines a rational synthetic route, providing a foundation for laboratory execution.

Figure 1: Proposed synthetic workflow for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a composite of established methods and requires optimization for the specific substrate.

Step 1: Synthesis of 2-Amino-4-iodo-1H-indole

-

Reaction Setup: To a solution of an appropriately substituted o-halo-nitroaniline in a suitable solvent (e.g., DMF), add a cyanoacetamide derivative and a strong base (e.g., sodium hydride) at room temperature under an inert atmosphere.[5]

-

Reaction Execution: Stir the reaction mixture for 1-2 hours to facilitate the nucleophilic aromatic substitution.

-

Reductive Cyclization: Following the formation of the intermediate, carefully add a reducing agent system, such as iron powder and hydrochloric acid, or zinc powder with ferric chloride.[5] Heat the reaction to 80-100 °C for several hours until the cyclization is complete, as monitored by TLC.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: N,N-Dimethylation of 2-Amino-4-iodo-1H-indole

-

Reaction Setup: Dissolve the 2-amino-4-iodo-1H-indole in a suitable solvent such as methanol or acetonitrile.

-

Reaction Execution: Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate, along with a non-nucleophilic base (e.g., potassium carbonate) to scavenge the acid produced. Alternatively, reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride can be employed.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved through column chromatography.

Step 3: Vilsmeier-Haack Formylation

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.[6][7]

-

Reaction Execution: Dissolve the 2-(dimethylamino)-4-iodo-1H-indole in anhydrous DMF and cool to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution.[8] Allow the reaction to stir at room temperature for several hours.

-

Work-up and Purification: Quench the reaction by pouring it onto crushed ice and basifying with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification to yield the final product, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde.

Structural Analogs and Structure-Activity Relationships (SAR)

The therapeutic potential of this scaffold can be systematically explored by synthesizing a library of structural analogs. Modifications at key positions of the indole ring are expected to modulate the biological activity.

Table 1: Proposed Structural Modifications and Predicted Impact on Activity

| Position of Modification | Type of Substituent | Rationale and Potential Impact on Biological Activity |

| C2-Amino Group | Alkyl chains of varying length, cyclic amines (e.g., piperidine, morpholine) | The nature of the amino group is critical for activity. Altering the steric bulk and basicity can influence receptor binding and pharmacokinetic properties.[5] |

| C4-Halogen | Replacement of iodine with bromine, chlorine, or fluorine | Halogen substitution can significantly impact lipophilicity, metabolic stability, and binding interactions. A systematic variation will help elucidate the role of the halogen in the pharmacophore.[9] |

| C5, C6, C7-Positions | Introduction of electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups | These modifications can fine-tune the electronic properties of the indole ring, affecting its reactivity and interaction with biological targets. |

| N1-Position | Alkylation or arylation | Substitution at the indole nitrogen can alter the molecule's planarity and hydrogen bonding capacity, potentially leading to changes in biological activity and selectivity. |

Biological Evaluation: Unveiling Therapeutic Potential

Based on the known activities of related indole derivatives, analogs of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde are promising candidates for evaluation in several therapeutic areas.

Anticancer Activity

Indole derivatives are known to exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization, topoisomerase, and various kinases.[10][11]

Protocol: In Vitro Anticancer Screening (MTT Assay) [10]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Figure 2: Potential mechanism of anticancer activity of indole analogs.

Antimicrobial Activity

The indole scaffold is present in many natural and synthetic antimicrobial agents.[12][13]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [12]

-